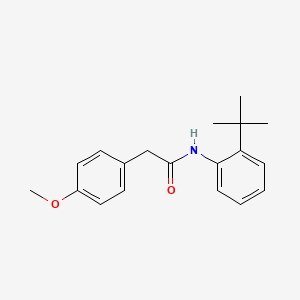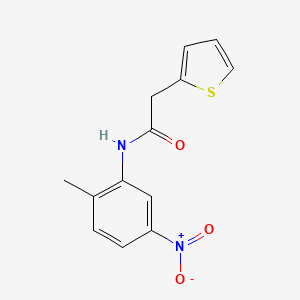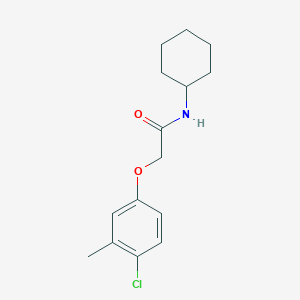
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAP is a member of the acetanilide class of compounds and is known for its analgesic and anti-inflammatory properties. The purpose of
作用機序
The mechanism of action of TAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. TAP is also thought to affect the activity of ion channels involved in pain signaling and to have an effect on the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that TAP can reduce inflammation, decrease the release of pro-inflammatory cytokines, and reduce the activity of immune cells such as macrophages and neutrophils. TAP has also been shown to have a positive effect on oxidative stress and to improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of TAP for lab experiments is its potency and selectivity. TAP has been shown to have a high degree of selectivity for cyclooxygenase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of TAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on TAP. One area of interest is the development of new analogs of TAP with improved pharmacological properties, such as increased potency or solubility. Another area of research is the investigation of the potential use of TAP in the treatment of other conditions such as neurodegenerative diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its effects on various physiological processes.
合成法
The synthesis of TAP involves the reaction of 2-tert-butylphenylamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of TAP, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
TAP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been the development of TAP as a new analgesic drug. Studies have shown that TAP has a potent analgesic effect on both acute and chronic pain, making it a promising candidate for the treatment of various pain-related disorders.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-7-5-6-8-17(16)20-18(21)13-14-9-11-15(22-4)12-10-14/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPYODDEIWEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)

![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)


